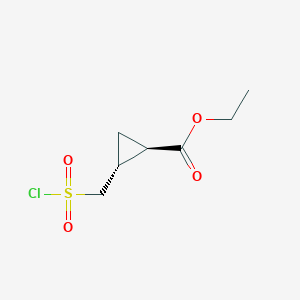![molecular formula C19H13N3O3 B2790741 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate CAS No. 452968-71-7](/img/structure/B2790741.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate is a synthetic chemical known for its unique triazine and naphthoate structures. This combination lends itself to applications in various scientific fields due to its reactive properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate, a multi-step process is often employed. The starting material, 4-oxobenzo[d][1,2,3]triazine, is reacted with a suitable methylating agent such as methyl iodide under basic conditions to form the intermediate (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl. This intermediate is then esterified with 1-naphthoic acid using standard esterification techniques involving a catalyst like sulfuric acid, resulting in the final product.
Industrial Production Methods
For industrial-scale production, the process is streamlined with large reactors and automated control systems. The methylation step is performed in high-pressure reactors to increase yield, and the esterification is often carried out in solvent-free conditions to enhance purity and minimize waste.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthoate moiety.
Reduction: : Reduction typically affects the triazine ring, potentially converting it to a more reactive amine.
Substitution: : Nucleophilic substitution can occur at the triazine ring due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: : Reactions are often conducted in polar aprotic solvents like dimethylformamide under basic conditions.
Major Products
Oxidation: : Leads to naphthoate derivatives with additional functional groups like hydroxyl or carbonyl.
Reduction: : Produces amine derivatives of the triazine ring.
Substitution: : Results in substituted triazines, which can be tailored for specific reactivities.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the creation of more complex molecules. Its reactivity allows for diverse functionalization.
Biology
In biological studies, it has been investigated for its potential enzyme inhibition properties, particularly as an inhibitor of enzymes involved in DNA replication.
Medicine
Preliminary studies have explored its use as a lead compound in the development of anti-cancer drugs due to its ability to interfere with cell proliferation.
Industry
In the industrial sector, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate is used in the formulation of specialty polymers and as a precursor for advanced materials with unique electronic properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its inhibition of DNA polymerase is due to the binding of the triazine ring to the active site of the enzyme, disrupting the replication process. The naphthoate moiety aids in cellular uptake and distribution, enhancing its overall efficacy.
相似化合物的比较
Similar Compounds
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: : Similar structure but with a benzoate group instead of a naphthoate.
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl naphthoate: : An ethyl group replacing the methyl group.
Uniqueness
What sets (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate apart is its combination of triazine and naphthoate functionalities. This dual nature provides a balance of reactivity and stability, making it versatile for diverse applications in research and industry. Its structure allows for easy modifications, leading to a wide range of derivatives with tailored properties for specific uses.
属性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18-16-9-3-4-11-17(16)20-21-22(18)12-25-19(24)15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIKKWAVXNTHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2790659.png)
![ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2790660.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)


![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2790667.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2790669.png)
![1-(2,5-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2790671.png)

![2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2790677.png)

